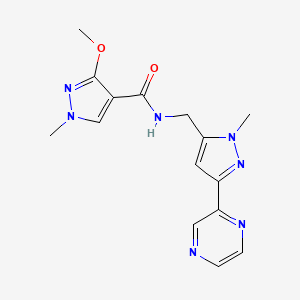
2-(2,2-Diethoxyethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,2-Diethoxyethoxy)ethanamine” is a chemical compound with the CAS Number: 76534-71-9 . It has a molecular weight of 177.24 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Synthesis of Key Intermediates
- Luo, Chen, Zhang, and Huang (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method, starting from 2-nitrochlorobenzene, highlights the role of related compounds in pharmaceutical synthesis (Luo et al., 2008).
Analytical Characterization
- Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including methods like GC-EI-MS, LC-ESI-QTOF-MS, and NMR. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Zuba & Sekuła, 2013).
Liquid Chromatography Mass Spectrometry Method Development
- Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method to determine certain N-benzyl phenethylamine derivatives in human serum, highlighting the importance of these methods in toxicological analysis and medical diagnostics (Poklis et al., 2013).
Catalysis in Chemical Reactions
- Nyamato, Ojwach, and Akerman (2016) explored the use of nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization. This study is significant for understanding the catalytic potential of similar compounds in industrial chemical processes (Nyamato et al., 2016).
Antimicrobial and Antidiabetic Studies
- In 2023, researchers synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine for antimicrobial and antidiabetic studies, illustrating the compound's potential in the development of new therapeutic agents (S. G et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2-diethoxyethoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLKUDPYPWWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCCN)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)


![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)



![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)




![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)